3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methyl-1,4-dihydroquinolin-4-one
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Overview
Description
3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methyl-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a quinoline core substituted with an oxadiazole ring and a chlorophenyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methyl-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aryl methyl ketone under basic conditions.
Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced via cyclization of a suitable hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride.
Chlorophenyl Substitution: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a chlorobenzene derivative reacts with a nucleophile under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, converting it to corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives of the oxadiazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest possible interactions with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its pharmacological properties. Preliminary studies may focus on its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of agrochemicals or specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(2-chlorobenzyl)-3-(3-chlorophenyl)urea: This compound shares the chlorophenyl group and exhibits similar biological activities.
Ethyl 3-(3-chlorophenyl)-3-oxopropanoate: Another compound with a chlorophenyl group, used in different chemical reactions and applications.
Uniqueness
The uniqueness of 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methyl-1,4-dihydroquinolin-4-one lies in its combination of the quinoline core, oxadiazole ring, and chlorophenyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O2/c1-3-24-11-16(18(25)15-9-12(2)7-8-17(15)24)20-22-19(23-26-20)13-5-4-6-14(21)10-13/h4-11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZIJPHSVOLRPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)C)C3=NC(=NO3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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